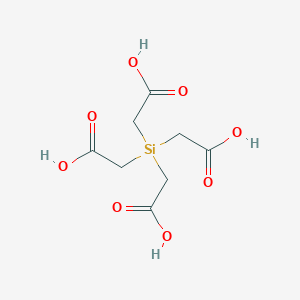
2,2',2'',2'''-Silanetetrayltetraacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’‘,2’‘’-Silanetetrayltetraacetic acid: is a silicon-based organic compound characterized by its four acetic acid groups attached to a central silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,2’‘,2’‘’-Silanetetrayltetraacetic acid typically involves the reaction of silicon tetrachloride with acetic acid in the presence of a catalyst. The reaction proceeds through the formation of intermediate silicon esters, which are subsequently hydrolyzed to yield the final product. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of 2,2’,2’‘,2’‘’-Silanetetrayltetraacetic acid may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reactants and advanced purification techniques is crucial to obtain the desired compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions: 2,2’,2’‘,2’‘’-Silanetetrayltetraacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon dioxide and acetic acid.
Reduction: Reduction reactions may yield silicon hydrides and acetic acid derivatives.
Substitution: The acetic acid groups can be substituted with other functional groups, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and may be carried out under reflux conditions.
Major Products Formed:
Oxidation: Silicon dioxide and acetic acid.
Reduction: Silicon hydrides and acetic acid derivatives.
Substitution: Various silicon-based compounds with different functional groups.
Scientific Research Applications
2,2’,2’‘,2’‘’-Silanetetrayltetraacetic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of silicon-based polymers and materials with unique properties.
Biology: The compound can be employed in the development of silicon-based biomaterials for medical implants and drug delivery systems.
Medicine: Research is ongoing into its potential use in targeted drug delivery and as a component of diagnostic imaging agents.
Industry: It is utilized in the production of advanced ceramics, coatings, and adhesives due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism by which 2,2’,2’‘,2’‘’-Silanetetrayltetraacetic acid exerts its effects involves the interaction of its silicon atom with other molecules. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to act as a versatile building block in chemical synthesis. The acetic acid groups enhance its solubility and reactivity, facilitating its incorporation into various chemical and biological systems.
Comparison with Similar Compounds
Silane (Silicane): A simpler silicon-based compound with the formula SiH4, used as a precursor to elemental silicon.
Tetrasilane: A silane analog of butane with the formula SiH3-(SiH2)2-SiH3, known for its pyrophoric properties.
Uniqueness: 2,2’,2’‘,2’‘’-Silanetetrayltetraacetic acid is unique due to its four acetic acid groups, which provide enhanced reactivity and solubility compared to simpler silanes. This makes it particularly useful in applications requiring strong adhesion and stability, such as in advanced materials and biomedical devices.
Properties
CAS No. |
65180-54-3 |
|---|---|
Molecular Formula |
C8H12O8Si |
Molecular Weight |
264.26 g/mol |
IUPAC Name |
2-[tris(carboxymethyl)silyl]acetic acid |
InChI |
InChI=1S/C8H12O8Si/c9-5(10)1-17(2-6(11)12,3-7(13)14)4-8(15)16/h1-4H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16) |
InChI Key |
HEVRACMFOHWSNX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)[Si](CC(=O)O)(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















